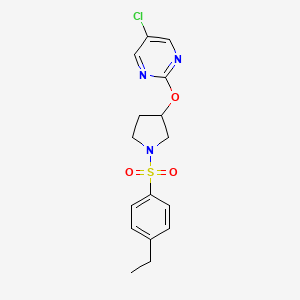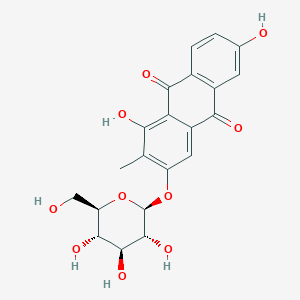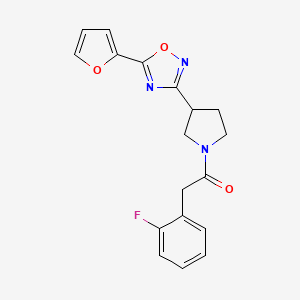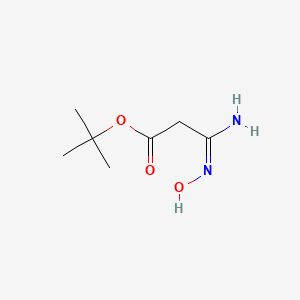![molecular formula C9H7Cl2F2NO2 B2921812 2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide CAS No. 832122-45-9](/img/structure/B2921812.png)
2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide is a chemical compound with the molecular formula C9H7Cl2F2NO2 and a molecular weight of 270.06 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7Cl2F2NO2/c10-4-8(15)14-5-1-2-7(6(11)3-5)16-9(12)13/h1-3,9H,4H2,(H,14,15) and the InChI key is WWDMFMODJDSMSY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a melting point of 75° C and a predicted boiling point of 392.0° C at 760 mmHg. The predicted density is 1.5 g/cm3 and the predicted refractive index is n20D 1.55 .Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
Research has explored the structures and intermolecular interactions of compounds with similar functional groups or structural motifs. For example, studies on compounds like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have revealed insights into their molecular configurations, showcasing near 'V' shapes with angles between two aromatic planes. These compounds exhibit a variety of intermolecular interactions, including hydrogen bonds and π interactions, which generate 3-D arrays crucial for understanding the compound's behavior in solid states and potential applications in materials science (Boechat et al., 2011).
Anticancer Drug Synthesis and Molecular Docking
Another area of application involves the synthesis and molecular docking analysis of compounds for their anticancer properties. Studies have synthesized various acetamide derivatives, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and confirmed their anticancer activity through in silico modeling targeting specific receptors. This research highlights the compound's potential as a building block for developing new anticancer drugs (Sharma et al., 2018).
Herbicide and Safener Synthesis
The compound's derivatives have been used in the synthesis of herbicides and safeners, such as chloroacetanilide herbicides and dichloroacetamide safeners. These studies focus on synthesizing compounds at high specific activity for investigating their metabolism and mode of action, providing valuable insights into agricultural applications (Latli & Casida, 1995).
Comparative Metabolism Studies
Comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have been conducted. Such research is vital for understanding the metabolic pathways of these compounds and their potential toxicological implications, highlighting the importance of these compounds in environmental health and safety assessments (Coleman et al., 2000).
Synthesis of β-Blocker Precursors
Additionally, the synthesis of enantiomers for β-blocker precursors, such as those used in atenolol, showcases the compound's role in pharmaceutical synthesis. Enzyme-catalyzed kinetic resolutions have produced enantiomers with high enantiomeric excess, demonstrating the compound's utility in developing cardioselective β-blockers (Lund et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F2NO2/c10-4-8(15)14-5-1-2-7(6(11)3-5)16-9(12)13/h1-3,9H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMFMODJDSMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2921732.png)


![3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2921737.png)
![Ethyl 4-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2921739.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2921742.png)
![rac-tert-butyl (3aR,6aR)-3a-(chloromethyl)-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2921743.png)

![3-(2-ethoxyethyl)-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2921747.png)
![2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]acetamide](/img/structure/B2921749.png)


